Proguanil D6
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Description
Proguanil D6 is the deuterium labeled Proguanil, which is a prophylactic antimalarial drug.
Scientific Research Applications
Molecular Dynamics and Quantum Chemical Calculations
Proguanil, an effective antimalarial drug, has been studied for its molecular dynamics and quantum chemical properties. A derivative of Proguanil was examined using ab-initio Quantum chemical calculations and Density Functional Theory. This study offers insights into the drug's molecular geometries, dipole moments, thermal energies, and other properties, highlighting the derivative's enhanced response to electric fields compared to Proguanil (Muhammad et al., 2017).
Molecular Basis of Drug Resistance
Research has explored the molecular basis of resistance to antimalarial drugs like Proguanil. Mutations in the Plasmodium falciparum dihydrofolate reductase (DHFR) gene have been linked to differential susceptibility to Proguanil and its metabolites, providing a structural understanding of drug resistance in malaria treatment (Peterson et al., 1990).
Evaluation of Drug Susceptibility and Resistance Mechanisms
Several studies have assessed Proguanil's effectiveness and resistance mechanisms in Plasmodium falciparum. Mutation-specific polymerase chain reaction assays and in vitro susceptibility testing have been employed to evaluate the efficiency of Proguanil prophylaxis and the level of drug resistance in various parasite populations (Parzy et al., 1997).
In Vitro Effects on Human Cells
A study investigated the effects of Proguanil on viability and DNA integrity in human lymphocytes. This research is critical for understanding the potential cellular impact of Proguanil, especially among frequent travelers using the drug for malaria prevention (Gajski et al., 2010).
Electrochemical Analysis
Proguanil has been the subject of electrochemical studies to understand its properties better. Techniques like pulse polarography have been used to investigate the electrochemical behavior of Proguanil hydrochloride, contributing to the understanding of its analytical and physical properties (Vicente & Sanz, 1984).
Synergistic Antimalarial Action
Research has also delved into the synergistic antimalarial action of Proguanil in combination with other drugs. For instance, the combination of atovaquone and Proguanil has shown effectiveness in treating malaria, with studies investigating the mechanisms of this synergy (Srivastava & Vaidya, 1999).
Quantum Chemical Studies on Activation Mechanisms
Quantum chemical studies have been conducted to understand the activation of Proguanil to its active form, cycloguanil. These studies provide insights into the mechanisms and roles of cytochromes in the biotransformation process, which is crucial for the development of new antimalarial compounds (Arfeen et al., 2014).
Properties
Molecular Formula |
C11H10D6ClN5 |
---|---|
Molecular Weight |
259.77 |
Synonyms |
Proguanil-d6; Chlorguanid-d6; Chloroguanide-d6; Paludrin-d6; |
Origin of Product |
United States |
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